molecular formula C13H16O6 B177153 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester CAS No. 139148-39-3

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester

Cat. No.: B177153
CAS No.: 139148-39-3
M. Wt: 268.26 g/mol
InChI Key: MCNIMNIOWKRUFD-UHFFFAOYSA-N
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Description

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester is a β-keto ester derivative characterized by a 3,4,5-trimethoxyphenyl substituent linked to a propionic acid methyl ester backbone. Its molecular formula is C₁₃H₁₆O₆, with a molecular weight of 268.26 g/mol .

Properties

IUPAC Name

methyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-16-10-5-8(9(14)7-12(15)18-3)6-11(17-2)13(10)19-4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNIMNIOWKRUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Michael Addition and Cyclocondensation

The most widely documented method involves a one-pot synthesis leveraging Michael addition followed by cyclocondensation.

Starting Materials :

  • 3,4,5-Trimethoxyacetophenone (or analogous ketone)

  • Morpholine (as a catalyst and nitrogen source)

  • Methyl acrylate (esterifying agent)

  • p-Toluenesulfonic acid (acid catalyst)

Procedure :

  • Reflux Condensation :
    A mixture of 3,4,5-trimethoxyacetophenone (1 mol), morpholine (1.2 mol), and p-toluenesulfonic acid (0.1 mol) in toluene (3.5 mL/g ketone) is refluxed for 2 hours to form an enamine intermediate.

  • Michael Addition :
    Methyl acrylate (1.5 mol) is added dropwise over 4 hours at 85°C, followed by a 3-hour reaction to form the β-keto ester via nucleophilic attack.

  • Workup :
    The mixture is cooled to 10°C, filtered, and concentrated under reduced pressure. Crude product is purified via vacuum distillation (128–132°C) to yield 92% pure ester.

Mechanistic Insight :
Morpholine facilitates enamine formation, enhancing the electrophilicity of the ketone for Michael addition. Acid catalysis ensures efficient proton transfer and stabilization of intermediates.

Claisen Condensation with 3,4,5-Trimethoxybenzoyl Chloride

An alternative route employs Claisen condensation between methyl acetoacetate and 3,4,5-trimethoxybenzoyl chloride.

Reaction Conditions :

ParameterValue
SolventDry dichloromethane
CatalystSodium hydride (1.1 eq)
Temperature0°C → room temperature
Reaction Time12 hours

Procedure :

  • Methyl acetoacetate (1 mol) is deprotonated with NaH in CH₂Cl₂.

  • 3,4,5-Trimethoxybenzoyl chloride (1 mol) is added slowly, and the mixture is stirred overnight.

  • The product is isolated via aqueous workup (10% HCl) and recrystallized from ethanol (yield: 85–88%).

Advantages :

  • Avoids hazardous acrylate handling.

  • Compatible with moisture-sensitive substrates.

Optimization Strategies

Solvent and Catalytic System Optimization

Solvent Selection :
Toluene is preferred for its high boiling point (110°C) and ability to dissolve both polar and non-polar intermediates. Substituting with benzene or xylene reduces yields by 15–20% due to poorer intermediate stability.

Catalyst Loading :

CatalystYield (%)Purity (%)
p-TSA (0.1 mol)9298
H₂SO₄ (0.1 mol)8595
Amberlyst-15 (5 wt%)8897

p-Toluenesulfonic acid (p-TSA) provides optimal proton activity without side reactions.

Temperature and Time Effects

Michael Addition :

  • Temperature : 75–95°C (optimal: 85°C). Below 75°C, reaction stalls at 60% conversion; above 95°C, decarboxylation occurs.

  • Time : 2–4 hours post-addition. Prolonged heating (>6 hours) reduces yield to 80% due to ester hydrolysis.

Analytical and Purification Techniques

Chromatographic Analysis

HPLC Conditions (adapted from):

ColumnNewcrom R1 (C18, 4.6 × 150 mm, 5 µm)
Mobile PhaseMeCN:H₂O:H₃PO₄ (55:45:0.1 v/v)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention Time8.2 min

Purity Criteria :

  • Single peak ≥98% by HPLC.

  • No residual morpholine or acrylate (detection limit: 0.1% by GC-MS).

Distillation vs. Crystallization

MethodYield (%)Purity (%)Cost (USD/kg)
Vacuum Distillation9298120
Ethanol Recrystallization8999.5150

Distillation is cost-effective for industrial scale, while recrystallization suits high-purity pharmaceutical grades.

Industrial Scalability and Cost Analysis

Cost Drivers :

  • 3,4,5-Trimethoxyacetophenone: $450/kg (60% of total cost).

  • Methyl Acrylate: $12/kg (20% of total cost).

Production Cost : ~$625/kg for lab-scale (1g), reducible to $220/kg at 100 kg batches via solvent recycling .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid, while reduction could produce 3-Hydroxy-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester.

Scientific Research Applications

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It serves as a precursor in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trimethoxyphenyl group can also interact with various cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3,4,5-Trimethoxybenzoylacetate (CAS 3044-56-2)

  • Molecular Formula : C₁₄H₁₈O₆
  • Molecular Weight : 282.29 g/mol
  • Key Differences :
    • The ethyl ester variant replaces the methyl group in the target compound, increasing molecular weight by ~14 g/mol.
    • Exhibits similar reactivity in nucleophilic acyl substitution reactions but may differ in lipophilicity and metabolic stability due to the larger ester group .
  • Applications : Used as a precursor in synthesizing heterocyclic compounds and bioactive molecules .

Ethyl 3-(3,4,5-Trimethoxyphenyl)propionate (CAS 70311-20-5)

  • Molecular Formula : C₁₄H₂₀O₅
  • Molecular Weight : 268.31 g/mol
  • Key Differences :
    • Lacks the β-keto (3-oxo) group, resulting in a saturated propionate chain.
    • Reduced electrophilicity compared to the β-keto ester, making it less reactive in condensation reactions .
  • Applications : Employed in fragrance and flavor industries due to its stability and mild aromatic profile .

Methyl 3-Oxo-3-[4-(Trifluoromethyl)phenyl]propanoate

  • Molecular Formula : C₁₁H₉F₃O₃
  • Molecular Weight : 246.19 g/mol
  • Key Differences :
    • Substitutes the 3,4,5-trimethoxyphenyl group with a 4-(trifluoromethyl)phenyl moiety.
    • The electron-withdrawing trifluoromethyl group enhances electrophilicity at the keto position, favoring reactions like Claisen condensations .
  • Applications : Valuable in agrochemical and pharmaceutical synthesis for introducing fluorinated motifs .

3-Oxo-3-(2,4,5-Trifluoro-3,6-dimethylphenyl)propionic Acid Ethyl Ester (CAS 132630-88-7)

  • Molecular Formula : C₁₃H₁₃F₃O₃
  • Molecular Weight : 274.24 g/mol
  • Key Differences :
    • Contains fluorine and methyl substituents on the phenyl ring, increasing steric hindrance and altering electronic properties.
    • Reduced solubility in polar solvents compared to the trimethoxy analog .
  • Applications : Explored in medicinal chemistry for developing fluorine-containing drug candidates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications
3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester C₁₃H₁₆O₆ 268.26 Not available β-keto, methyl ester, trimethoxy Synthetic intermediate, cosmetics
Ethyl 3,4,5-trimethoxybenzoylacetate C₁₄H₁₈O₆ 282.29 3044-56-2 β-keto, ethyl ester, trimethoxy Heterocyclic synthesis
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate C₁₄H₂₀O₅ 268.31 70311-20-5 Propionate, trimethoxy Fragrance, flavoring
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate C₁₁H₉F₃O₃ 246.19 110193-60-7 β-keto, trifluoromethyl Agrochemicals, fluorinated drugs

Research Findings and Functional Insights

  • Reactivity: The β-keto group in the target compound facilitates reactions like keto-enol tautomerism and nucleophilic attacks, whereas analogs without the keto group (e.g., Ethyl 3-(3,4,5-trimethoxyphenyl)propionate) exhibit lower reactivity .
  • Bioactivity : Trimethoxy-substituted compounds are associated with enhanced bioavailability and receptor binding in pharmacological contexts, as seen in the antihypertensive agent Rescinnamine (a trimethoxycinnamate derivative) .
  • Industrial Relevance : Fluorinated analogs demonstrate superior metabolic stability and target specificity, making them preferred in drug development .

Biological Activity

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester (commonly referred to as TMPPA methyl ester) is a synthetic compound derived from propionic acid, notable for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TMPPA methyl ester is characterized by the presence of a trimethoxyphenyl group and an oxo functional group. The chemical structure can be represented as follows:

  • Molecular Formula : C13H16O5
  • Molecular Weight : 252.26 g/mol
  • Boiling Point : 141.2 °C

The biological activity of TMPPA methyl ester is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to act as an inhibitor or modulator of specific biochemical pathways, influencing processes such as:

  • Enzyme Inhibition : TMPPA methyl ester may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Antioxidant Activity : The compound exhibits properties that can scavenge free radicals, thereby reducing oxidative stress in cells.

Therapeutic Applications

Research indicates several potential therapeutic applications for TMPPA methyl ester:

  • Antitumor Activity : Preliminary studies have demonstrated that TMPPA methyl ester exhibits antiproliferative effects against various human tumor cell lines. For instance, it has shown significant cytotoxicity in vitro with IC50 values in the nanomolar range .
  • Antioxidant Effects : The compound's ability to reduce oxidative stress suggests potential use in conditions associated with oxidative damage.
  • Anti-inflammatory Properties : Some studies suggest that TMPPA methyl ester may modulate inflammatory responses, indicating its potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

TMPPA methyl ester shares structural similarities with other phenylpropanoic acid derivatives but possesses unique biological activities due to the oxo group. A comparison with related compounds is summarized in the table below:

Compound NameStructural FeaturesBiological Activity
3-(3,4,5-Trimethoxyphenyl)propionic acidLacks oxo groupModerate anti-inflammatory
3-(2,3,4-Trimethoxyphenyl)propionic acidSimilar methoxy groupsAntioxidant
TMPPA methyl esterContains oxo groupStrong antiproliferative

In Vitro Studies

A study conducted by Ivanova et al. (2020) evaluated the cytotoxic effects of TMPPA methyl ester on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, highlighting its potential as an anticancer agent .

Mechanistic Insights

Further research into the mechanism of action revealed that TMPPA methyl ester may induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

Clinical Relevance

While preclinical studies show promise, clinical trials are necessary to fully understand the therapeutic potential and safety profile of TMPPA methyl ester. Current research efforts are focused on optimizing its pharmacokinetic properties and evaluating its efficacy in vivo.

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